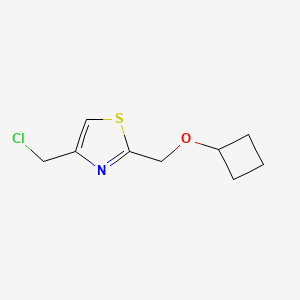![molecular formula C19H23FN6O3 B2941205 8-(4-fluorophenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-95-1](/img/structure/B2941205.png)
8-(4-fluorophenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-fluorophenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C19H23FN6O3 and its molecular weight is 402.43. The purity is usually 95%.
BenchChem offers high-quality 8-(4-fluorophenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-fluorophenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiolabelling and Imaging
This compound can be used as a prosthetic group for radiolabelling, particularly with peptides or proteins containing tyrosine. This application is crucial for developing new techniques in Positron Emission Tomography (PET) imaging . The ability to specifically label biomolecules with radioactive isotopes allows for the tracking and imaging of biological processes in real-time, providing valuable insights into disease mechanisms and potential therapeutic targets.
Neuroprotection
The neuroprotective efficacy of this compound has been evaluated in vitro and in vivo models of neuronal death. It acts as a powerful free-radical scavenger, preventing neuronal cell death in primary neurons and attenuating brain injury after focal ischemia in rats . This suggests its potential application in the treatment of stroke or other neurodegenerative disorders where oxidative stress plays a key role.
Explosive Materials
Related triazine compounds have been explored for their explosive properties. While not directly linked to the compound , this research indicates the potential of triazine derivatives in the development of high-density explosives with HMX-like performance and greater safety margins . This application is significant for both military and industrial purposes, where stable and powerful explosives are required.
Chemical Synthesis
The compound’s structural motif is useful in the construction of disulfide-linked hybrid molecules. This is particularly relevant in the field of solid-phase synthesis, where the compound could serve as a building block for systematic and efficient construction of complex molecules . Such molecules have applications ranging from drug development to materials science.
Structural Studies
Fluorinated chalcones, which share a similar fluorophenyl group with the compound, have been synthesized and characterized for their structural properties . This indicates the potential use of the compound in structural studies and materials science, where its properties could be harnessed for various applications, including the development of new materials with specific optical or electronic characteristics.
Eigenschaften
IUPAC Name |
8-(4-fluorophenyl)-N-(3-morpholin-4-ylpropyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6O3/c20-14-2-4-15(5-3-14)25-8-9-26-18(28)16(22-23-19(25)26)17(27)21-6-1-7-24-10-12-29-13-11-24/h2-5H,1,6-13H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKSKRLILYQZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-fluorophenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2941125.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2941126.png)
![4-oxo-4-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}butanamide](/img/structure/B2941128.png)


methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2941133.png)
![(2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2941137.png)


![tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2941143.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-propylsulfanylpurine-2,6-dione](/img/structure/B2941145.png)